molecular formula C11H14N2O4S B12211237 4-(Piperazine-1-sulfonyl)benzoic acid

4-(Piperazine-1-sulfonyl)benzoic acid

Cat. No.: B12211237
M. Wt: 270.31 g/mol
InChI Key: CQNOYCKJLKZRKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-sulfonyl)benzoic acid typically involves the reaction of piperazine with benzoic acid derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can be further deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Piperazine-1-sulfonyl)benzoic acid include:

Uniqueness

This compound is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

4-piperazin-1-ylsulfonylbenzoic acid

InChI

InChI=1S/C11H14N2O4S/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)

InChI Key

CQNOYCKJLKZRKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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